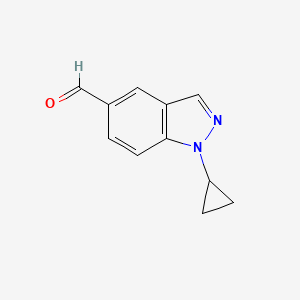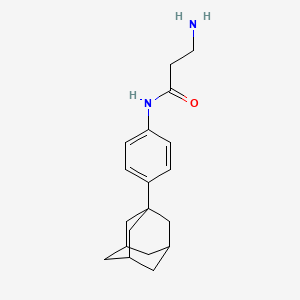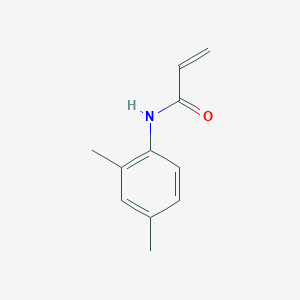![molecular formula C9H17NO2 B2969507 3-Methoxy-8-oxa-1-azaspiro[4.5]decane CAS No. 2503208-43-1](/img/structure/B2969507.png)
3-Methoxy-8-oxa-1-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-8-oxa-1-azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1COC2(CCNCC2)C1 . This indicates that the molecule contains a methoxy group (OCH3) and a spirocyclic structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
3-Methoxy-8-oxa-1-azaspiro[4.5]decane is a compound that belongs to the broader class of azaspirocycles, which are of significant interest in organic synthesis due to their complex structure and potential biological activity. Research in this area has focused on the synthesis of various azaspirocycles, including efforts to synthesize compounds like 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, which involve key steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversal of stereochemistry and the iodine-initiated aminocyclization to form the azaspirocycle (Mai et al., 2010). Such research underlines the complexity and the synthetic challenges associated with azaspirocycles, which are relevant to the study of this compound.
Biologically Active Spiro Compounds
The azaspiro[4.5]decane core is found in natural and synthetic products with significant biological activities, leading to a keen interest in their synthesis for potential applications. The review by Sinibaldi and Canet (2008) highlights various strategies developed for the synthesis of spiroaminals, which include 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, among others, showcasing the broad interest in creating these complex molecules due to their promising biological activities (Sinibaldi & Canet, 2008).
Novel Synthetic Routes
Innovative synthetic methodologies have been developed for the construction of multifunctional modules, including thia/oxa-azaspiro[3.4]octanes, which are structurally related to this compound. These new classes of compounds are synthesized through robust and step-economic routes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, indicating the potential of such structures in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Spirocyclization Techniques
Photomediated spirocyclization techniques have been developed to access azaspiro[4.5]deca-6,9-diene-3,8-dione, a process that involves a radical addition/ipso-cyclization/dearomatization at room temperature. This green and convenient approach, which successfully constructs C-C and C-I bonds, could be expanded to produce a range of iodinated spirocyclization products, demonstrating the versatility and innovative approaches to synthesizing spirocyclic compounds (Yang et al., 2022).
Supramolecular Arrangements
Studies on the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, have been conducted to understand the relationship between molecular and crystal structures. These studies highlight the role substituents play in supramolecular arrangements, which is crucial for understanding how similar compounds, including this compound, might behave in different chemical environments (Graus et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-8-oxa-1-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-11-8-6-9(10-7-8)2-4-12-5-3-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKOTASEJFKZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCOCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2969424.png)

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2969426.png)





![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate](/img/structure/B2969436.png)
![2-{[(2R)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2969439.png)
![2-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2969441.png)


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2969445.png)